molecular formula C20H16N4O2 B6016244 N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B6016244
M. Wt: 344.4 g/mol
InChI Key: XITDYQNUMJELFF-CIAFOILYSA-N
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Description

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a naphthalene ring, an imidazo[1,2-a]pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-methylimidazo[1,2-a]pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates contributes to its antimicrobial and catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of a naphthalene ring, an imidazo[1,2-a]pyridine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-19(24-11-5-4-8-18(24)22-13)20(26)23-21-12-16-15-7-3-2-6-14(15)9-10-17(16)25/h2-12,25H,1H3,(H,23,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDYQNUMJELFF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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